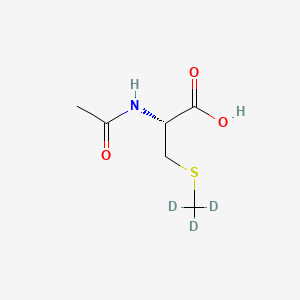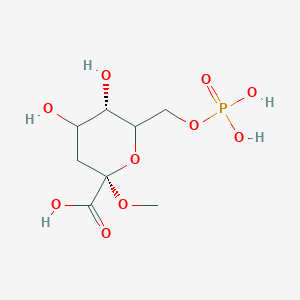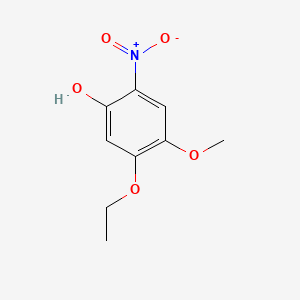
2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone, also known as this compound, is a useful research compound. Its molecular formula is C13H10ClNO and its molecular weight is 235.703. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Bioremediation
Chlorophenols, including those structurally related to 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone, have been studied extensively due to their persistence in the environment and potential toxic effects. For instance, DDT and its metabolites, which share the chlorophenyl group, have been identified as endocrine disruptors in humans and wildlife, indicating the need for careful management of compounds with similar structures (Burgos-Aceves et al., 2021). This suggests a potential research application in studying the environmental fate and bioremediation strategies for this compound.
Analytical Chemistry and Environmental Monitoring
The assessment of chlorophenols in environmental samples has been a focus of research due to their impact on ecosystems. The study of compounds like this compound could contribute to the development of analytical methods for detecting and quantifying similar compounds in various matrices (Krijgsheld & Gen, 1986).
Organic Synthesis and Pharmaceutical Applications
Chlorophenyl compounds play a crucial role in organic synthesis, serving as precursors or intermediates in the production of various pharmaceuticals. Research into the synthesis, properties, and reactions of such compounds can lead to the development of new drugs and therapeutics (Saeed et al., 2017). This highlights a potential application in exploring novel synthetic routes and pharmaceutical uses for this compound.
Properties
IUPAC Name |
2-(3-chlorophenyl)-1-(2,4,5,6-tetradeuteriopyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-12-5-1-3-10(7-12)8-13(16)11-4-2-6-15-9-11/h1-7,9H,8H2/i2D,4D,6D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCWMYMJVPJFOI-IYPKRFHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CC2=CC(=CC=C2)Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3](/img/structure/B562358.png)
![3,4-Dimethoxy[7-13C]-benzaldehyde](/img/structure/B562361.png)
![3,4-Dimethoxy[7-13C]-benzyl Alcohol](/img/structure/B562362.png)
![Methyl 3,4-Dimethoxy[7-13C]-benzoate](/img/structure/B562363.png)
